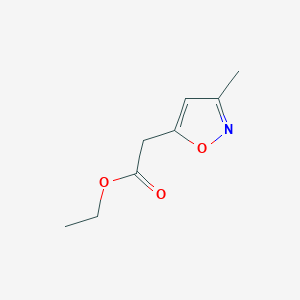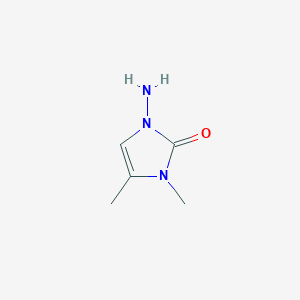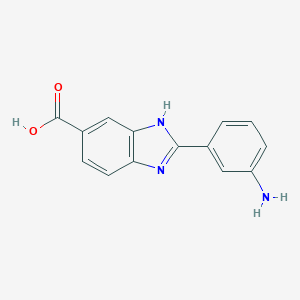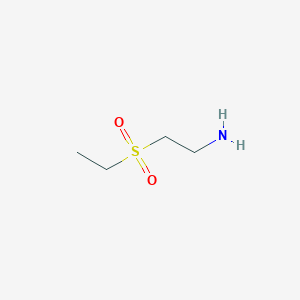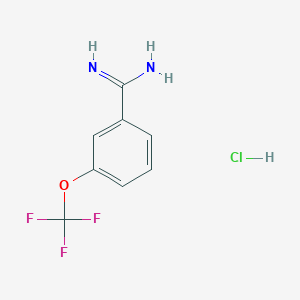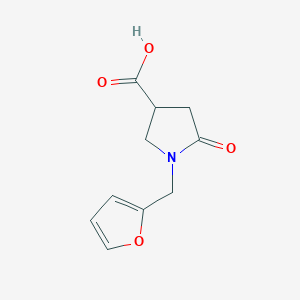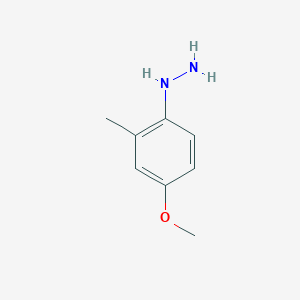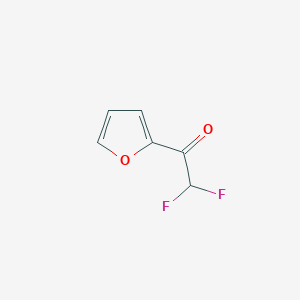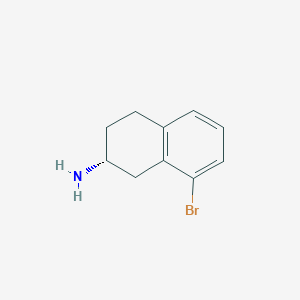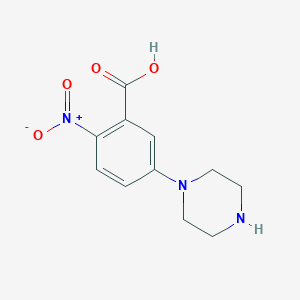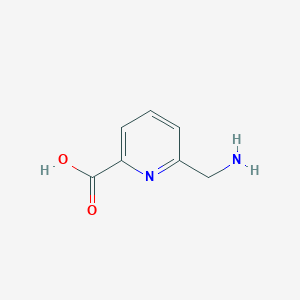![molecular formula C20H10 B062263 Dicyclopenta[CD,FG]pyrene CAS No. 173678-72-3](/img/structure/B62263.png)
Dicyclopenta[CD,FG]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopenta[CD,FG]pyrene (DCP) is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention due to its potential carcinogenicity and mutagenicity. It is a complex compound that is difficult to synthesize and purify, but its unique structure and properties make it a valuable tool for scientific research.
Mécanisme D'action
Dicyclopenta[CD,FG]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and other cellular components, leading to mutations and cell death. It also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in cells and animals, including DNA damage, oxidative stress, inflammation, and cell death. It has also been shown to affect gene expression and protein synthesis, leading to changes in cell function and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Dicyclopenta[CD,FG]pyrene is a valuable tool for scientific research due to its unique structure and properties, which allow it to mimic the effects of other PAHs in the body. However, its complex structure and low solubility can make it difficult to work with, and its potential carcinogenicity and mutagenicity require careful handling and disposal.
Orientations Futures
There are several areas of future research that could benefit from the use of Dicyclopenta[CD,FG]pyrene, including:
- Studying the role of this compound in the development of specific types of cancer
- Developing new methods for synthesizing and purifying this compound
- Investigating the mechanisms of this compound-induced DNA damage and mutagenesis
- Testing the effectiveness of this compound as a potential therapeutic agent for cancer
- Exploring the use of this compound as a biomarker for PAH exposure in humans and animals.
In conclusion, this compound is a complex and valuable compound for scientific research, with potential applications in the study of cancer, DNA damage, and oxidative stress. While its use requires careful handling and disposal, its unique properties make it a valuable tool for advancing our understanding of these important biological processes.
Méthodes De Synthèse
Dicyclopenta[CD,FG]pyrene can be synthesized through several methods, including high-temperature pyrolysis, photochemical reactions, and chemical synthesis. The most common method involves the thermal decomposition of cyclopenta[cd]pyrene in the presence of a catalyst. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
Dicyclopenta[CD,FG]pyrene has been extensively used in scientific research as a model compound for studying the mechanisms of PAH carcinogenesis and mutagenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation, which are all key factors in the development of cancer.
Propriétés
Numéro CAS |
173678-72-3 |
|---|---|
Formule moléculaire |
C20H10 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
hexacyclo[11.7.0.02,10.03,7.04,19.016,20]icosa-1(13),2(10),3(7),4(19),5,8,11,14,16(20),17-decaene |
InChI |
InChI=1S/C20H10/c1-3-13-5-6-14-4-2-12-8-10-16-15-9-7-11(1)17(15)19(13)20(14)18(12)16/h1-10H |
Clé InChI |
QXSDCABVNSUOIG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6 |
SMILES canonique |
C1=CC2=C3C4=C(C=C2)C=CC4=C5C=CC6=C5C3=C1C=C6 |
Synonymes |
DICYCLOPENTA[CD,FG]PYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



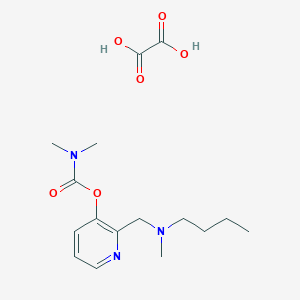
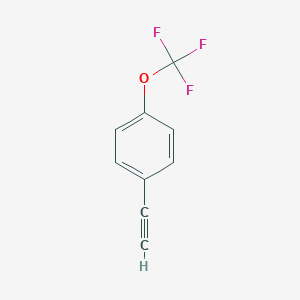
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
